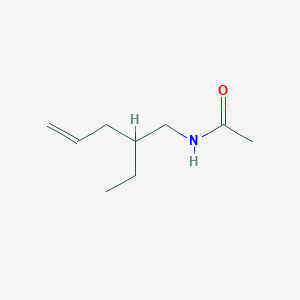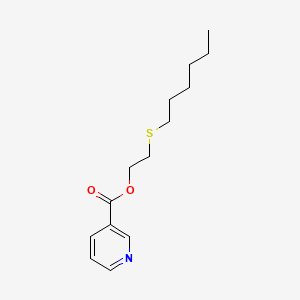
2-(Hexylthio)ethyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ethyl ester group attached to a hexylthio chain at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 2-(hexylthio)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Carboxylic acid.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to 3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester, known for its role as a vitamin (niacin).
Ethyl nicotinate: An ester derivative of nicotinic acid, used in various chemical applications.
Uniqueness
3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acid derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
101952-62-9 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-hexylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3 |
InChI Key |
VLJAYAMTEKTAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


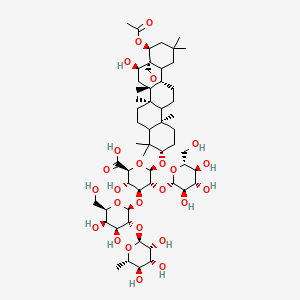
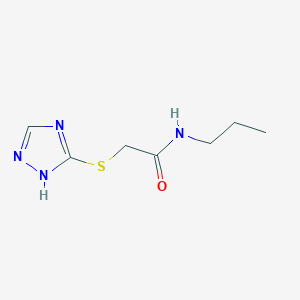
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
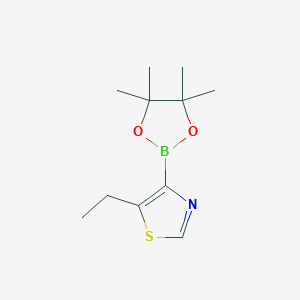
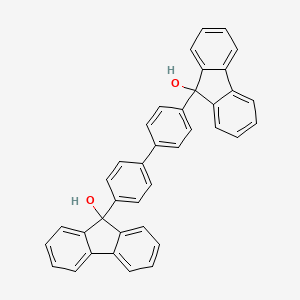

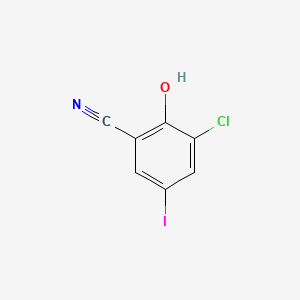
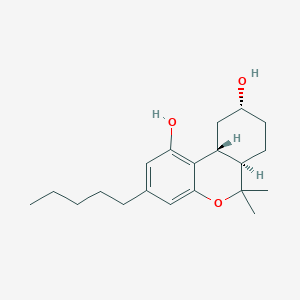
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
